molecular formula C17H17F3N2O3S B2955202 2-Methyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903248-31-6

2-Methyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2955202
CAS No.: 1903248-31-6
M. Wt: 386.39
InChI Key: HHHVYPSAJAXXMG-UHFFFAOYSA-N
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Description

The compound “2-Methyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The TFMP moiety can be synthesized by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a TFMP moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The TFMP moiety, on the other hand, contributes unique physicochemical properties due to the presence of the fluorine atom and the characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the TFMP moiety . The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The TFMP moiety can participate in reactions such as chlorine/fluorine exchange .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the pyrrolidine ring and the TFMP moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The TFMP moiety contributes unique physicochemical properties due to the presence of the fluorine atom and the characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Material Applications

Synthesis of Novel Soluble Fluorinated Polyamides : A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in the preparation of fluorinated polyamides. These polymers, containing pyridine and sulfone moieties, demonstrated high thermal stability, excellent solubility in organic solvents, and promising mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).

Catalysis and Organic Synthesis

Efficient Stereoselective Michael Addition : The compound derived from L-proline, showcasing a pyrrolidine-based catalyst bearing a sulfoxide moiety, was used to synthesize various γ-nitro carbonyl compounds. This process achieved high yields and excellent stereoselectivity without the need for additives, demonstrating the compound's utility in catalyzing stereoselective reactions (Singh et al., 2013).

Chemical Interaction Studies

Iron(II) Complexes Study : Research on iron(II) complexes of 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands revealed a subtle interplay between spin-crossover and crystallographic phase changes, highlighting the compound's role in understanding complex chemical behaviors (Cook et al., 2015).

Future Directions

The future directions for the study and application of this compound could include further investigations into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . It is expected that many novel applications of compounds containing a pyrrolidine ring and a TFMP moiety will be discovered in the future .

Properties

IUPAC Name

2-methyl-6-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-12-4-2-7-16(21-12)25-14-8-9-22(11-14)26(23,24)15-6-3-5-13(10-15)17(18,19)20/h2-7,10,14H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHVYPSAJAXXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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